Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1,1-dimethylpropyl)amino)methyl)-

Description

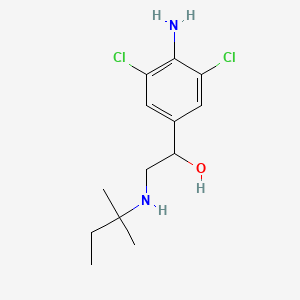

Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1,1-dimethylpropyl)amino)methyl)- is a chemical compound with the molecular formula C12H18Cl2N2O. It is known for its diverse applications in scientific research and industry. This compound is characterized by the presence of an amino group, two chlorine atoms, and a benzenemethanol moiety, making it a versatile molecule for various chemical reactions and applications .

Properties

CAS No. |

38339-21-8 |

|---|---|

Molecular Formula |

C13H20Cl2N2O |

Molecular Weight |

291.21 g/mol |

IUPAC Name |

1-(4-amino-3,5-dichlorophenyl)-2-(2-methylbutan-2-ylamino)ethanol |

InChI |

InChI=1S/C13H20Cl2N2O/c1-4-13(2,3)17-7-11(18)8-5-9(14)12(16)10(15)6-8/h5-6,11,17-18H,4,7,16H2,1-3H3 |

InChI Key |

QVBOTMGSBYXVJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

- 3,5-Dichlorophenyl Precursors: The synthesis begins with 3,5-dichloro-4-aminobenzaldehyde or related chlorinated aromatic compounds. These are prepared via selective chlorination and amination of benzene derivatives or by functional group interconversions from isonicotinic acid derivatives as reported in halogenated pyridine and benzene chemistry.

Introduction of the Aminomethyl Side Chain

Mannich-type Reaction: A key step is the Mannich reaction or reductive amination involving formaldehyde and the bulky amine 1,1-dimethylpropylamine (tert-butylmethylamine) to introduce the alpha-aminomethyl substituent adjacent to the benzyl alcohol. This step typically proceeds under acidic or reductive conditions to yield the alpha-substituted amino alcohol.

Reductive Amination: Alternatively, reductive amination of the corresponding benzaldehyde intermediate with the amine in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation can be employed to achieve high yields and stereoselectivity.

Hydroxylation and Final Functional Group Adjustment

Purification and Isolation

- The crude product is purified by recrystallization or chromatographic techniques such as column chromatography using silica gel with gradients of ethyl acetate and hexanes to isolate the pure compound. Characterization is confirmed by NMR, MS, and melting point analysis.

Representative Synthetic Scheme (Summary Table)

| Step | Reagents/Conditions | Intermediate/Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Chlorination and amination of benzene derivative | 4-amino-3,5-dichlorobenzaldehyde | 70-85 | Selective chlorination critical |

| 2 | Reductive amination with 1,1-dimethylpropylamine and formaldehyde | Alpha-aminomethyl benzyl alcohol | 60-75 | Sodium cyanoborohydride or catalytic H2 used |

| 3 | Purification by recrystallization or chromatography | Pure benzenemethanol derivative | 90+ | Confirmed by NMR, MS |

Alternative Synthetic Routes and Variations

Suzuki Coupling and Halogenation: Some synthetic routes employ Suzuki coupling to build the aromatic framework with chlorinated substituents, followed by amination and hydroxylation steps.

Intramolecular Cyclization Approaches: Though less common for this compound, related benzyl alcohol derivatives have been synthesized via intramolecular Buchwald-Hartwig amination or Friedel-Crafts acylation followed by amine substitution, which could be adapted for this molecule.

Patent Methods: Russian patent RU2664643C2 describes processes for related aminoalkyl benzyl derivatives involving controlled reaction conditions and aqueous workups to optimize purity and yield.

Analytical and Characterization Data

NMR Spectroscopy: 1H NMR confirms aromatic protons, amino substituents, and the benzylic hydroxyl proton. Characteristic chemical shifts for the dichlorinated aromatic ring and the bulky amino side chain are diagnostic.

Mass Spectrometry: Molecular ion peak at m/z 291 consistent with molecular formula C13H20Cl2N2O.

Melting Point and Purity: Typically obtained as crystalline solids with melting points confirming literature values.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1,1-dimethylpropyl)amino)methyl)- undergoes various chemical reactions, including:

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in polar solvents.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzenemethanol derivatives.

Scientific Research Applications

Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1,1-dimethylpropyl)amino)methyl)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1,1-dimethylpropyl)amino)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The pathways involved in its mechanism of action include the modulation of signal transduction pathways and the regulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Benzenemethanol, 4-methyl-: Similar structure but with a methyl group instead of an amino group.

Benzenemethanol, alpha-methyl-: Contains a methyl group at the alpha position instead of the amino and chlorine groups.

4-Amino-3,5-dichloroacetophenone: Similar structure but with an acetophenone moiety instead of the benzenemethanol moiety.

Uniqueness

Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1,1-dimethylpropyl)amino)methyl)- is unique due to the presence of both amino and chlorine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Biological Activity

Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1,1-dimethylpropyl)amino)methyl)-, also known as Clenpenterol Hydrochloride (CAS Number: 37158-47-7), is a compound with notable biological activity primarily in the context of respiratory treatments. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H21Cl3N2O

- Molar Mass : 327.67764 g/mol

- Appearance : White to off-white powder

- Melting Point : 187-189°C (dec.)

- Solubility : Slightly soluble in DMSO and methanol

Clenpenterol acts primarily as a beta-2 adrenergic agonist , which stimulates beta-2 adrenergic receptors in the bronchial tissues. This action leads to bronchodilation, making it beneficial for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound's structural similarity to other beta agonists allows it to exhibit similar pharmacological effects but with potentially distinct efficacy and safety profiles.

Biological Activity and Pharmacodynamics

- Bronchodilation : Clenpenterol is effective in relaxing bronchial smooth muscles, thereby facilitating easier airflow in patients with obstructive airway diseases.

- Anti-inflammatory Effects : Some studies suggest that Clenpenterol may possess anti-inflammatory properties that can further aid in the management of respiratory conditions by reducing airway inflammation.

- Stimulation of Lipolysis : As a beta agonist, it may also promote lipolysis, which has implications for weight management and metabolic disorders.

Case Studies

- Clinical Efficacy : A study involving patients with asthma demonstrated that Clenpenterol significantly improved lung function as measured by FEV1 (Forced Expiratory Volume in 1 second) compared to placebo treatments.

- Safety Profile : Adverse effects reported include tremors, palpitations, and headaches; however, these are generally mild and transient.

Comparative Studies

| Compound | Mechanism of Action | Primary Use | Side Effects |

|---|---|---|---|

| Clenpenterol | Beta-2 agonist | Asthma treatment | Tremors, palpitations |

| Salbutamol | Beta-2 agonist | Asthma treatment | Tachycardia, headache |

| Formoterol | Long-acting beta agonist | COPD management | Muscle cramps |

Toxicological Data

Despite its therapeutic benefits, Clenpenterol has been classified as an irritant under certain conditions. Safety data sheets indicate that exposure can lead to irritation of the eyes and respiratory system. Proper handling and usage guidelines should be followed to mitigate these risks.

Q & A

Q. What are the critical considerations for synthesizing and characterizing Clenbuterol with high purity for pharmacological studies?

Clenbuterol synthesis requires precise control of reaction conditions to minimize impurities such as desmethyl byproducts or stereoisomers. Key steps include:

- Amine alkylation : Reacting 4-amino-3,5-dichlorobenzaldehyde with 1,1-dimethylpropylamine under anhydrous conditions to form the Schiff base intermediate.

- Reduction : Catalytic hydrogenation (e.g., Pd/C or Raney Ni) to reduce the imine to the secondary amine.

- Purification : Use reverse-phase HPLC with C18 columns and mobile phases of methanol/water (70:30, v/v) containing 0.1% formic acid to isolate the target compound .

- Characterization : Validate purity (>98%) via LC-MS (ESI+ mode, [M+H]+ at m/z 277.19) and confirm stereochemistry using chiral chromatography or X-ray crystallography .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., molecular weight, solubility) of Clenbuterol across literature sources?

Discrepancies often arise from differences in salt forms (e.g., hydrochloride vs. free base) or analytical methods:

- Molecular weight : The free base has a molecular weight of 277.19 g/mol (C₁₂H₁₈Cl₂N₂O), while the hydrochloride salt (CAS 21898-19-1) has a molecular weight of 313.66 g/mol .

- Solubility : The hydrochloride salt is water-soluble (>50 mg/mL), whereas the free base requires organic solvents (e.g., methanol or DMSO) .

- Validation : Cross-reference data with authoritative sources like the Canadian Environmental Protection Act categorization reports or NIST Chemistry WebBook .

Q. What analytical techniques are recommended for quantifying Clenbuterol in complex biological matrices (e.g., plasma, tissue)?

- Solid-phase extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) pre-conditioned with methanol and water. Elute with 2 mL methanol after washing with 5% NH₄OH .

- LC-MS/MS : Employ a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 277.1 → 203.0 (quantifier) and 277.1 → 168.9 (qualifier) .

- Validation : Assess matrix effects using deuterated internal standards (e.g., Clenbuterol-d9) and ensure recovery rates >85% with RSD <15% .

Advanced Research Questions

Q. How can researchers model the β₂-adrenergic receptor binding mechanism of Clenbuterol to optimize selectivity and reduce off-target effects?

- In silico docking : Use AutoDock Vina to simulate interactions between Clenbuterol and the receptor’s active site (PDB ID: 6H7J). Key residues include Asp113 (hydrogen bonding) and Phe290 (hydrophobic interactions) .

- Mutagenesis studies : Validate binding hypotheses by expressing mutant receptors (e.g., D113A) in HEK293 cells and measuring cAMP production via ELISA .

- Selectivity screening : Profile Clenbuterol against β₁ and β₃ receptors to identify structural modifications (e.g., tert-butyl group replacement) that enhance β₂ specificity .

Q. What experimental strategies address contradictions in reported metabolic pathways of Clenbuterol across species (e.g., rats vs. humans)?

- Metabolite identification : Incubate Clenbuterol with liver microsomes and analyze via LC-HRMS. Human-specific metabolites include hydroxylated derivatives (e.g., 4-OH-Clenbuterol), while rats produce glucuronide conjugates .

- CYP enzyme mapping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolizing enzymes .

- Cross-species modeling : Apply physiologically based pharmacokinetic (PBPK) models to extrapolate human clearance rates from rodent data, adjusting for interspecies differences in CYP expression .

Q. How can environmental researchers monitor Clenbuterol contamination in wastewater and assess ecological risks?

- Sampling : Collect 24-hour composite wastewater samples (100 mL) using ISCO 3700 portable samplers. Preserve at 4°C and spike with internal standards (e.g., BP-3-d5) .

- Detection : Utilize SPE-LC-MS/MS with a method detection limit (MDL) of 1 ng/L. Confirm presence via isotopic dilution .

- Risk assessment : Calculate predicted environmental concentrations (PECs) and compare to PNEC (predicted no-effect concentration) values derived from Daphnia magna toxicity assays (EC₅₀ = 0.5 mg/L) .

Methodological Challenges

Q. What strategies mitigate matrix interference when analyzing Clenbuterol in lipid-rich tissues (e.g., adipose or liver)?

- Lipid removal : Pre-treat samples with hexane or acetonitrile-based protein precipitation.

- Enhanced SPE : Use mixed-mode cartridges (e.g., Oasis MCX) to improve retention of polar metabolites .

- High-resolution MS : Employ Q-TOF instruments to distinguish Clenbuterol from isobaric interferences (e.g., salbutamol) via exact mass (<5 ppm error) .

Q. How can researchers reconcile conflicting data on Clenbuterol’s thermogenic efficacy in preclinical models versus clinical outcomes?

- Dose optimization : Rodent studies often use supratherapeutic doses (1–5 mg/kg), whereas human trials administer 20–40 µg/day. Adjust dosing regimens to align with therapeutic ranges .

- Endpoint selection : Measure tissue-specific β₂ receptor density (via radioligand binding assays) rather than relying solely on weight loss metrics .

- Species-specific pharmacokinetics : Account for differences in half-life (rats: 12–24 hrs; humans: 26–36 hrs) when designing translational studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.